Product packaging for Hsp90-IN-S89(Cat. No.:CAS No. 1313379-34-8)

Hsp90-IN-S89

Cat. No.: B607984
CAS No.: 1313379-34-8
M. Wt: 363.4
InChI Key: KYIXUSLGFINPTC-WVFAEZDRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hsp90-IN-S89 is a small molecule inhibitor targeting Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability, maturation, and activation of over 200 client proteins, many of which are oncogenic drivers in cancer cells . By specifically binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the ATPase cycle of the chaperone complex . This inhibition leads to the proteasomal degradation of a wide range of client proteins involved in cell proliferation, survival, and metastasis, thereby exerting potent anti-tumor effects . The research value of this compound lies in its ability to simultaneously disrupt multiple signaling pathways that are crucial for tumorigenesis. Its client proteins include key regulators such as HER2, EGFR, AKT, BRAF, and mutant p53, making it a compelling candidate for investigating combination therapies and overcoming drug resistance in various cancers, including breast cancer, non-small cell lung cancer (NSCLC), and leukemias . This product is intended for research applications such as in vitro mechanism-of-action studies, cell proliferation assays, and in vivo efficacy models in oncology. For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption.

Properties

CAS No.

1313379-34-8

Molecular Formula

C20H18FN5O

Molecular Weight

363.4

IUPAC Name

(S)-2-Amino-7-(4-fluoro-2-pyridin-3-yl-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime

InChI

InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18+/t13-/m0/s1

InChI Key

KYIXUSLGFINPTC-WVFAEZDRSA-N

SMILES

CC(N=C(N)N=C1C[C@H](C2=CC=C(F)C=C2C3=CC=CN=C3)C/4)=C1C4=N\O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hsp90-IN-S89;  Hsp90INS89;  Hsp90 IN S89;  Hsp90IN-S89;  Hsp90-INS89;  Hsp90 IN-S89;  Hsp90IN S89;  S89;  S 89;  S-89

Origin of Product

United States

Mechanistic Elucidation of Hsp90 in S89 Action at the Molecular and Cellular Levels

General Principles of Hsp90 Inhibitor Binding Modality and Specificity

The interaction of small molecule inhibitors with Hsp90 is a critical determinant of their biological effects. These interactions are typically characterized by high affinity and specificity for various domains and isoforms of the Hsp90 protein.

Interaction with the Hsp90 ATP-Binding Pocket (N-Terminal Domain)

The N-terminal domain (NTD) of Hsp90 contains a highly conserved ATP-binding pocket, which is the primary target for the majority of clinically investigated Hsp90 inhibitors. glixxlabs.comglixxlabs.com This pocket, sometimes referred to as the Bergerat fold, is essential for the chaperone's function, as ATP binding and subsequent hydrolysis drive the conformational changes necessary for client protein maturation and activation. glixxlabs.com Inhibitors that target this site typically do so by occupying the space normally taken by ATP, thereby preventing the nucleotide from binding. glixxlabs.com This action arrests the chaperone cycle in a non-functional state. The binding within this pocket is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues. glixxlabs.com

Potential Engagement with Other Hsp90 Domains (e.g., C-Terminal Domain)

While the N-terminus is the most common target, the C-terminal domain (CTD) of Hsp90 also presents a site for inhibitor binding. The CTD is primarily responsible for the constitutive dimerization of Hsp90 monomers and also contains a secondary, cryptic ATP-binding site. This site becomes accessible only after ATP binds to the N-terminal domain. Inhibitors targeting the CTD can disrupt chaperone function without inducing the heat shock response, a common side effect of N-terminal inhibitors that can lead to drug resistance.

Isoform-Selective Binding Profile

The Hsp90 family in humans comprises four main isoforms: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. While these isoforms share a high degree of sequence homology, particularly in the N-terminal ATP-binding site, subtle differences in amino acid composition can be exploited to develop isoform-selective inhibitors. Achieving isoform selectivity is a key goal in modern drug development to minimize off-target effects and toxicities associated with pan-Hsp90 inhibition. For instance, the development of inhibitors with selectivity for Hsp90β over other isoforms is an active area of research.

Competitive vs. Non-Competitive Inhibition Mechanisms

Hsp90 inhibitors can be classified based on their mode of inhibition relative to ATP.

Competitive inhibitors directly compete with ATP for binding to the active site in the N-terminal domain. The majority of Hsp90 inhibitors, including the well-studied natural products geldanamycin (B1684428) and radicicol, fall into this category. glixxlabs.comglixxlabs.com The efficacy of these inhibitors can, in principle, be overcome by high cellular concentrations of ATP.

Non-competitive inhibitors bind to an allosteric site, which is a location on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that prevents it from functioning, regardless of the substrate concentration. Some co-chaperones, such as Sti1, have been shown to act as non-competitive inhibitors of Hsp90's ATPase activity.

Disruption of the Hsp90 Chaperone Cycle by Inhibitors

The primary consequence of inhibitor binding is the disruption of the dynamic Hsp90 chaperone cycle, leading to the degradation of client proteins.

Impact on Hsp90 ATPase Activity

The ATPase activity of Hsp90 is fundamental to its chaperone function, driving the conformational changes that allow for the binding and release of client proteins. Inhibition of the N-terminal ATP-binding site directly blocks ATP hydrolysis. glixxlabs.com By preventing this crucial step, inhibitors lock the chaperone in an inactive conformation, which leads to the misfolding and subsequent degradation of Hsp90-dependent client proteins, many of which are oncoproteins critical for cancer cell survival. The rate of ATP hydrolysis is tightly regulated by co-chaperones, and some inhibitors can also function by disrupting these regulatory interactions.

In the absence of specific data for Hsp90-IN-S89, the table below represents hypothetical data points that would be necessary to characterize its mechanism of action according to the sections above.

ParameterHypothetical ValueSignificance
Binding Affinity (Ki)
Hsp90αe.g., 10 nMPotency against the inducible cytosolic isoform.
Hsp90βe.g., 50 nMPotency against the constitutive cytosolic isoform.
Grp94e.g., >1000 nMSelectivity against the ER isoform.
TRAP1e.g., >1000 nMSelectivity against the mitochondrial isoform.
Inhibition Type e.g., CompetitiveIndicates direct competition with ATP at the N-terminus.
ATPase Inhibition (IC50) e.g., 15 nMFunctional consequence of binding, showing the concentration needed to inhibit 50% of ATPase activity.

Modulation of Hsp90 Conformational Transitions

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell cycle control. hodoodo.comaacrjournals.org The function of Hsp90 is intrinsically linked to its dynamic conformational cycle, which is driven by the binding and hydrolysis of ATP. uni-lj.si Hsp90 exists as a dimer, and in its unbound (apo) state, it adopts an open "V" shape. aacrjournals.org

The binding of ATP to the N-terminal domain (NTD) of Hsp90 triggers a series of conformational changes. hodoodo.com A segment of the NTD, often referred to as the "lid," closes over the bound ATP. hodoodo.com This event promotes the transient dimerization of the N-terminal domains, leading to a closed, catalytically active state. uni-lj.si Following ATP hydrolysis, the dimer reverts to an open conformation, releasing ADP and the client protein. aacrjournals.org

Potent Hsp90 inhibitors, including those in the same class as this compound, are designed to competitively bind to the ATP-binding pocket in the N-terminal domain. mdpi.comresearchgate.net By occupying this pocket, these inhibitors prevent the binding of ATP, effectively locking the chaperone in an open or intermediate, non-productive conformation. researchgate.net This disruption of the conformational cycle is the primary mechanism by which these inhibitors block Hsp90 function. The inability of Hsp90 to transition to its closed, active state prevents the proper maturation and stabilization of its client proteins. hodoodo.com

Influence on Hsp90-Co-chaperone Interactions

The Hsp90 chaperone cycle is a highly regulated process that involves the sequential binding and release of various co-chaperones. These accessory proteins assist in client protein loading, regulate Hsp90's ATPase activity, and facilitate the assembly of functional chaperone complexes. mdpi.com

The interaction of Hsp90 with its co-chaperones is conformation-dependent. For instance, the co-chaperone p23, which stabilizes the closed, ATP-bound state of Hsp90, is recruited to the chaperone complex following ATP binding. researchgate.net Conversely, other co-chaperones may favor the open conformation.

By locking Hsp90 in a non-productive state, inhibitors like this compound are expected to disrupt the dynamic interplay between Hsp90 and its co-chaperones. For example, the binding of N-terminal inhibitors can block the association of co-chaperones like p23 that require the closed conformation of Hsp90. researchgate.net This disruption of the Hsp90-co-chaperone machinery further contributes to the inhibition of the chaperone's function, preventing the effective processing of client proteins. mdpi.com

Downstream Molecular Consequences of this compound Activity

Destabilization and Proteasomal Degradation of Hsp90 Client Proteins

A primary consequence of Hsp90 inhibition is the destabilization and subsequent degradation of its client proteins. Many of these clients are oncoproteins that are critical for cancer cell survival and proliferation, making Hsp90 an attractive target for cancer therapy. When Hsp90 function is inhibited, its client proteins, which are often inherently unstable, become misfolded and are targeted for degradation by the ubiquitin-proteasome system.

The inhibition of Hsp90 leads to a measurable decrease in the cellular levels of its client proteins. This effect has been extensively documented for numerous inhibitors. For instance, treatment of cancer cells with Hsp90 inhibitors results in the degradation of key signaling proteins such as Akt, Raf-1, and ErbB2 (HER2). Similarly, the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the signal transducer and activator of transcription 3 (STAT3) are also known clients of Hsp90 and are degraded upon its inhibition.

Table 1: Representative Effects of Hsp90 Inhibition on Client Protein Levels This table presents illustrative data based on studies with various N-terminal Hsp90 inhibitors.

Client Protein Cancer Type/Cell Line Observed Effect of Hsp90 Inhibition Reference
Akt Breast Cancer Significant reduction in protein levels
Raf-1 Various Cancers Depletion of protein levels
ErbB2 (HER2) Breast Cancer Proteasomal degradation
IGF-1R Thymic Epithelial Tumors Degradation of the receptor
STAT3 Non-Small Cell Lung Cancer Degradation of the protein

The degradation of Hsp90 client proteins is mediated by the ubiquitin-proteasome pathway. When Hsp90 is inhibited, the misfolded client proteins are recognized by E3 ubiquitin ligases, which tag them with ubiquitin molecules. This polyubiquitination serves as a signal for the proteasome to recognize and degrade the protein.

Several E3 ligases have been implicated in the degradation of Hsp90 clients, with the C-terminus of Hsc70-interacting protein (CHIP) being a key player. CHIP can directly interact with the Hsp90 complex and ubiquitinate the bound client protein, targeting it for degradation. Other E3 ligases may also be involved, and the specific pathway can be client-protein dependent. Inhibition of Hsp90 can lead to an increase in the ubiquitination of its client proteins, a process that can be quantified in cellular assays.

Modulation of Cellular Signaling Pathways

By promoting the degradation of numerous key signaling proteins, Hsp90 inhibitors can simultaneously disrupt multiple oncogenic signaling pathways. This multi-targeted effect is a key feature of Hsp90 inhibition.

For example, the degradation of Akt leads to the downregulation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. hodoodo.com Similarly, the degradation of Raf-1 disrupts the Raf/MEK/ERK (MAPK) pathway, another major driver of cell growth. The simultaneous inhibition of these and other pathways, such as those driven by ErbB2, IGF-1R, and STAT3, can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. The broad impact of Hsp90 inhibitors on cellular signaling underscores their therapeutic potential.

PI3K/Akt/mTOR Pathway Interruption

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. glixxlabs.com Several key components of this pathway are dependent on Hsp90 for their stability and function. glixxlabs.com Hsp90 inhibitors disrupt this pathway by promoting the degradation of client proteins such as the PI3K catalytic and regulatory subunits, and the central kinase Akt. glixxlabs.comglixxlabs.com This leads to a downstream reduction in the activity of mTOR (mammalian target of rapamycin), a critical regulator of protein synthesis and cell growth. glixxlabs.comglixxlabs.com

Research in Burkitt lymphoma has demonstrated that inhibition of Hsp90 with the inhibitor PU-H71 leads to the degradation of multiple PI3K/Akt/mTOR pathway components. glixxlabs.com This highlights the pathway's significant reliance on Hsp90 chaperoning in this malignancy. glixxlabs.com The functional consequence is a potent anti-tumor effect, demonstrating that Hsp90 inhibition is a valid strategy for targeting cancers with aberrant PI3K signaling. glixxlabs.comglixxlabs.com

Table 1: Effect of Hsp90 Inhibitors on the PI3K/Akt/mTOR Pathway

Hsp90 Inhibitor Cell Line/Model Key Findings Reference(s)
PU-H71 Burkitt Lymphoma Identified multiple components of the PI3K/Akt/mTOR pathway as Hsp90 clients; inhibition led to their degradation and anti-tumor activity. glixxlabs.com
General Hsp90 Inhibitors Multiple Myeloma Inhibition of Hsp90 affects elements of the PI3K/Akt signaling pathway, contributing to reduced tumor cell survival. invivochem.cn

| Geldanamycin | In vitro heat shock model | Hsp90 inhibition prevented the protective action of Akt, leading to increased apoptosis. | glixxlabs.com |

Raf/MEK/ERK Cascade Attenuation

The Raf/MEK/ERK (also known as the MAPK) pathway is another critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The kinase Raf-1 is a well-established Hsp90 client protein. Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of Raf-1. This action prevents the phosphorylation and activation of its downstream targets, MEK1/2, which in turn are unable to activate ERK1/2.

Studies have shown that treating cells with Hsp90 inhibitors results in a significant reduction in the levels of phosphorylated ERK without affecting the total amount of ERK protein. This demonstrates that Hsp90's role is not in the production of ERK but in the maintenance of its upstream activator, Raf. In triple-negative breast cancer cells, combining a Raf/ERK dual inhibitor with an Hsp90 inhibitor showed synergistic therapeutic effects, underscoring the pathway's dependence on Hsp90.

Table 2: Effect of Hsp90 Inhibitors on the Raf/MEK/ERK Cascade

Hsp90 Inhibitor Cell Line/Model Key Findings Reference(s)
General Hsp90 Inhibitors Nerve system disease model Hsp90 inhibitors facilitate Raf degradation, thereby down-regulating the activity of ERK.
AUY922 (Hsp90 inhibitor) Triple-Negative Breast Cancer Synergistic apoptosis-inducing effects when combined with a Raf/ERK inhibitor (CY-9d).

| Ganetespib (B611964) | General Cancer Models | Inhibition of Hsp90 suppresses Raf/MEK/ERK signaling. | glixxlabs.com |

STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cytokine signaling and is constitutively activated in many cancers, promoting proliferation and preventing apoptosis. hodoodo.com STAT3 is a client protein of Hsp90, and its stability and transcriptional activity are dependent on its association with the chaperone. hodoodo.com

Hsp90 inhibitors disrupt the Hsp90-STAT3 interaction, leading to the dephosphorylation, inactivation, and subsequent degradation of STAT3. hodoodo.com For example, the C-terminal Hsp90 inhibitor NCT-80 has been shown to suppress both total and phosphorylated forms of STAT3 and inhibit its nuclear translocation in non-small cell lung cancer (NSCLC) cells. This inhibition of STAT3 signaling contributes to the anti-cancer effects of Hsp90 blockade. hodoodo.com In multiple myeloma, cells with an IL-6-activated JAK/STAT3 pathway have been found to be particularly sensitive to Hsp90 inhibitors.

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. Hsp90 plays a critical role in the NF-κB signaling pathway by stabilizing several key components, most notably the IκB kinase (IKK) complex. glixxlabs.com The IKK complex is essential for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB, which allows NF-κB to translocate to the nucleus and activate target gene expression.

By inhibiting Hsp90, compounds like this compound are expected to disrupt the stability and function of the IKK complex. This prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This mechanism has been shown to be effective in blocking inflammation-driven processes, such as airway goblet cell metaplasia, by preventing NF-κB pathway activation.

Induction of the Heat Shock Response (HSR) by this compound

A well-characterized consequence of Hsp90 inhibition is the induction of the heat shock response (HSR). This is a cellular defense mechanism that upregulates the expression of cytoprotective heat shock proteins (HSPs) to manage proteotoxic stress.

Activation of Heat Shock Factor 1 (HSF1)

Under normal, non-stress conditions, Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, is held in an inactive, monomeric state through its association with a multi-chaperone complex that includes Hsp90. Hsp90 essentially acts as a repressor of HSF1 activity.

When Hsp90 is pharmacologically inhibited, HSF1 is released from this repressive complex. This release allows HSF1 to trimerize, translocate to the nucleus, and bind to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of HSP genes, thereby activating their transcription. This activation is a direct and sensitive consequence of Hsp90 inhibitor binding.

Upregulation of Cytoprotective Heat Shock Proteins (e.g., Hsp70, Hsp27)

The activation of HSF1 leads to a robust increase in the synthesis of several heat shock proteins, most notably Hsp70 and Hsp27. Pharmacological inhibition of Hsp90 has been shown to result in the upregulation of these cytoprotective chaperones. Hsp70 plays a critical role in refolding denatured proteins and assisting in the degradation of those that are beyond repair. Hsp27 also functions as a chaperone, primarily preventing the aggregation of unfolded proteins.

This induction of Hsp70 is considered a compensatory mechanism. While it can be cytoprotective, it can also be a potential mechanism of resistance to Hsp90 inhibitors, as Hsp70 can functionally support the Hsp90 chaperone machinery. Studies in osteoblasts have shown that Hsp90 inhibitors can enhance the TGF-β-induced expression of Hsp27, an effect mediated through the SAPK/JNK pathway.

Table 3: Induction of Heat Shock Response by Hsp90 Inhibitors

Hsp90 Inhibitor Cell Line/Model Key Findings Reference(s)
Geldanamycin, Radicicol Cultured Motor Neurons Induced expression of Hsp70 and Hsp40, presumably through HSF1 activation.
PU-DZ8 (Purine-scaffold inhibitor) AD Transgenic Mice Systemic administration resulted in Hsp70 induction in the brain.
17-DMAG, Onalespib Mouse Osteoblastic Cells Enhanced TGF-β-induced Hsp27 expression via the SAPK/JNK pathway.

| Geldanamycin | In vitro system | Activated HSF1 under conditions where it is an Hsp90-specific reagent. | |

Regulation of Cell Death Pathways

A primary mechanism by which Hsp90 inhibitors exert their anticancer effects is through the induction of apoptosis. frontiersin.org Inhibition of Hsp90 leads to the degradation of client proteins that are key regulators of cell survival, such as AKT, which in turn leads to the downregulation of anti-apoptotic proteins like Mcl-1, Bcl-xL, and Survivin. frontiersin.org This disruption of the pro-survival signaling culminates in the activation of the caspase cascade. nih.gov

The activation of initiator caspases, such as caspase-8 and caspase-9, is a critical event in Hsp90 inhibitor-induced apoptosis. nih.gov Activated caspase-9 can then activate downstream effector caspases like caspase-3. nih.gov A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by caspase-3 is a well-established hallmark of apoptosis and serves as a biochemical marker for this mode of cell death. nih.govoncotarget.com Hsp90 inhibition has been shown to induce PARP cleavage, confirming the induction of caspase-dependent apoptosis. nih.govoncotarget.com

Apoptotic MarkerEffect of Hsp90 InhibitionReference
Caspase-8 ActivationInduced nih.gov
Caspase-9 ActivationInduced nih.gov
Caspase-3 ActivationInduced nih.gov
PARP CleavageInduced nih.govoncotarget.com
Necroptosis Modulation

Necroptosis is a form of programmed necrosis that is executed independently of caspases and is mediated by the RIPK1-RIPK3-MLKL signaling axis. researchgate.net Hsp90 has been identified as a critical regulator of this pathway, modulating the stability and function of its core components. researchgate.netnih.gov Specifically, Hsp90 is required for the stability of RIPK1 and the activation of RIPK3. researchgate.netnih.gov Furthermore, Hsp90 plays a role in the oligomerization and membrane translocation of MLKL, the terminal effector of necroptosis. researchgate.netresearchgate.net

Inhibition of Hsp90 can, therefore, block necroptosis at multiple levels. researchgate.net By disrupting the function of Hsp90, inhibitors can lead to the degradation of RIPK1 and prevent the activation of RIPK3 and the subsequent steps leading to necroptotic cell death. researchgate.netnih.gov This modulation of necroptosis by Hsp90 inhibitors highlights the complex interplay between different cell death pathways and suggests that targeting Hsp90 could be a strategy to influence the mode of cell death in pathological conditions. d-nb.info Interestingly, in some contexts, the inhibition of Hsp90 has been shown to shift cell death from necroptosis to apoptosis. d-nb.info

Necroptosis ComponentRole of Hsp90Effect of Hsp90 InhibitionReference
RIPK1StabilityDestabilization and Degradation researchgate.netnih.gov
RIPK3ActivationBlockade of Activation researchgate.net
MLKLOligomerization and Membrane TranslocationInhibition researchgate.netresearchgate.net
Autophagy Inhibition/Induction

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can either promote cell survival or contribute to cell death. nih.gov Hsp90 inhibitors have been shown to induce autophagy in various cancer cells. nih.gov This induction of autophagy can sometimes act as a protective mechanism for the cancer cells, and its inhibition can enhance the apoptotic effects of the Hsp90 inhibitor. nih.gov The mechanism of autophagy induction by Hsp90 inhibitors can involve the inhibition of the Akt/mTOR signaling pathway. nih.gov

Hsp90 is also involved in chaperone-mediated autophagy, where it assists in the transport of cytosolic proteins to the lysosome for degradation. wikipedia.org Furthermore, Hsp90 and its co-chaperone CDC37 are known to stabilize and activate ULK1, a kinase essential for the initiation of autophagy. frontiersin.org Therefore, the effect of Hsp90 inhibition on autophagy can be complex, potentially leading to either its induction or inhibition depending on the cellular context and the specific client proteins affected.

Impact on Cell Cycle Progression

Hsp90 plays a crucial role in regulating the cell cycle by ensuring the proper folding and stability of key cell cycle regulators. mdpi.com Consequently, inhibition of Hsp90 with compounds like this compound can significantly impact cell cycle progression, often leading to cell cycle arrest. biomolther.orgplos.org

A common outcome of Hsp90 inhibition in cancer cells is the induction of cell cycle arrest, frequently observed at the G2/M phase. biomolther.orgmdpi.com This arrest prevents the cells from entering mitosis and ultimately leads to a decrease in cell proliferation. wjgnet.com The mechanism underlying this G2/M arrest often involves the downregulation of key client proteins that are essential for this transition.

One of the critical Hsp90 client proteins involved in the G2/M transition is Cyclin-Dependent Kinase 1 (CDK1). mdpi.com Inhibition of Hsp90 leads to the degradation of CDK1, thereby preventing the formation of the active CDK1/Cyclin B1 complex that is required for mitotic entry. mdpi.com The expression of other cell cycle regulators can also be affected. For instance, Hsp90 inhibition can lead to the downregulation of positive regulators like cyclins D1 and E, and CDKs 2 and 4, while upregulating negative regulators such as the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1. plos.org The collective effect of these changes is a halt in cell cycle progression, contributing to the anti-proliferative effects of Hsp90 inhibitors.

Cell Cycle PhaseEffect of Hsp90 InhibitionKey Proteins AffectedReference
G2/MArrestCDK1, Cyclin B1 mdpi.commdpi.com
G1ArrestCyclin D1, Cyclin E, CDK2, CDK4, p21Cip1, p27Kip1 biomolther.orgplos.org
Cyclin/CDK Complex Disruption

The Heat shock protein 90 (Hsp90) chaperone system is essential for the stability and function of numerous client proteins, many of which are critical for cell cycle progression. kau.edu.satandfonline.com Among these clients are key cyclin-dependent kinases (CDKs), including CDK4 and CDK6, which form complexes with D-type cyclins to drive the G1/S phase transition of the cell cycle. kau.edu.sanih.govnih.gov The inhibitor this compound, by blocking the ATP-binding site of Hsp90, disrupts this crucial chaperoning function. kau.edu.satandfonline.com

The consequences of this disruption are a significant reduction in the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains active and prevents the transcription of genes required for S-phase entry. oncotarget.com

Table 1: Effect of Hsp90 Inhibition on Cyclin/CDK Complex Components

Protein/ComplexFunctionEffect of this compoundDownstream Consequence
CDK4G1 phase progressionDestabilization and degradationReduced Cyclin D-CDK4 activity
CDK6G1 phase progressionDestabilization and degradationReduced Cyclin D-CDK6 activity
CDK2G1/S transition, S phase progressionPotential destabilization and degradation acs.orgReduced Cyclin E/A-CDK2 activity tandfonline.com
Cyclin DRegulatory subunit for CDK4/6Reduced complex formation, potential downregulation spandidos-publications.comG1 cell cycle arrest

Effects on Cellular Phenotypic Plasticity

Cellular phenotypic plasticity allows cancer cells to adapt to environmental stresses, such as chemotherapy, and to acquire aggressive traits like metastatic potential. probiologists.comnih.gov Hsp90 plays a critical role in facilitating this plasticity. probiologists.com The inhibitor this compound can counteract these processes by destabilizing the key proteins that drive them. Recent evidence shows that transient inhibition of Hsp90 can limit the acquisition of both metastatic and drug-resistant phenotypes. probiologists.comnih.govresearchgate.net

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a developmental process hijacked by cancer cells to gain migratory and invasive properties, which are hallmarks of metastasis. probiologists.comnih.gov This transition involves the loss of epithelial characteristics, such as cell-cell adhesion mediated by E-cadherin, and the gain of mesenchymal features, including increased expression of N-cadherin and Vimentin. mdpi.comnih.gov

Hsp90 is a key enabler of EMT by stabilizing numerous client proteins and transcription factors that orchestrate this transition, such as HIF-1α, NF-κB, and various receptor tyrosine kinases. probiologists.comnih.govscispace.com The action of this compound reverses the EMT process. Studies with various Hsp90 inhibitors demonstrate a clear upregulation of the epithelial marker E-cadherin and a concurrent downregulation of mesenchymal markers like N-cadherin, Vimentin, and Snail. probiologists.commdpi.comnih.govscispace.com This molecular shift is often accompanied by a morphological change, where cells revert from an elongated, fibroblast-like shape to a more cuboidal, epithelial-like state. mdpi.comresearchgate.net Furthermore, Hsp90 inhibition has been shown to decrease the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent cell invasion. mdpi.comnih.gov

Table 2: Modulation of EMT Markers by this compound

MarkerPhenotypeEffect of this compoundFunctional Outcome
E-cadherinEpithelialUpregulation researchgate.netmdpi.comscispace.comIncreased cell-cell adhesion, reduced motility
N-cadherinMesenchymalDownregulation mdpi.comnih.govDecreased cell migration and invasion
VimentinMesenchymalDownregulation probiologists.commdpi.comLoss of mesenchymal morphology and motility
Snail/TwistMesenchymal (Transcription Factors)Downregulation probiologists.comReduced EMT induction
MMP-2 / MMP-9Mesenchymal (Proteases)Decreased expression and activity mdpi.comnih.govReduced extracellular matrix degradation and invasion

Preclinical Efficacy Studies of Hsp90 in S89 in Disease Models

In Vitro Cellular Studies

Investigation of Hsp90-IN-S89 in Overcoming Acquired Resistance to Other Therapies

No published studies were identified that investigate the use of this compound in models of acquired resistance to other therapeutic agents.

Combination Studies with Other Therapeutic Agents (e.g., proteasome inhibitors, specific kinase inhibitors)

There is no available data from preclinical studies on the combination of this compound with other therapeutic agents such as proteasome inhibitors or specific kinase inhibitors.

Synergy Assessment

No synergy assessment data for this compound in combination with other drugs has been published.

Mechanisms of Enhanced Efficacy

The mechanisms of enhanced efficacy for any potential combination therapy involving this compound are unknown, as no such studies have been reported.

In Vivo Non-Human Animal Model Studies

No in vivo studies in non-human animal models for this compound have been documented in the available literature.

Pharmacodynamic Profiling in Relevant Animal Models

There is no information on the pharmacodynamic profile of this compound in any animal models.

Efficacy in Xenograft or Syngeneic Tumor Models

Data regarding the efficacy of this compound in either xenograft or syngeneic tumor models is not available in published research.

Compound Names Mentioned

Tumor Growth Inhibition
Impact on Metastatic Potential

There is no available information from preclinical studies regarding the specific impact of this compound on metastatic potential. Research on other Hsp90 inhibitors, such as NVP-AUY922, has shown activity against tumor metastasis in preclinical models. nih.gov The inhibition of Hsp90 can affect multiple proteins involved in cell adhesion, migration, and invasion, which are critical for the metastatic process. However, without direct studies on this compound, its effects on these processes remain unknown.

Modulation of Tumor Microenvironment Components (e.g., angiogenesis)

Specific studies detailing the modulation of the tumor microenvironment, including angiogenesis, by this compound are not present in the available literature. The general class of Hsp90 inhibitors has been shown to impact the tumor microenvironment. For example, the inhibitor NVP-AUY922 demonstrated activity against angiogenesis in xenograft tumor models. nih.gov This is often attributed to the degradation of pro-angiogenic Hsp90 client proteins like HIF-1α. The potential of this compound to exert similar effects has not been documented.

Evaluation in Non-Oncological Disease Models (e.g., neurodegenerative, infectious, inflammatory diseases)

No preclinical studies evaluating this compound in non-oncological disease models, such as neurodegenerative, infectious, or inflammatory diseases, were found in the searched scientific literature. While aberrant Hsp90 function has been implicated in neurodegenerative disorders, and Hsp90 inhibitors are being explored in these contexts, there is no specific research available for this compound. acs.orgnih.gov

Investigation of this compound in Modulating Hsp90 Expression and Activity in vivo using PET imaging tracers.

There are no published studies that have investigated this compound using Positron Emission Tomography (PET) imaging tracers to modulate and quantify Hsp90 expression and activity in vivo. PET imaging with specific tracers is a valuable tool for the in vivo visualization and quantification of Hsp90 and its occupancy by inhibitors. nih.govkuleuven.be Tracers such as [11C]NMS-E973 and [11C]YC-72-AB85 have been evaluated for their ability to visualize Hsp90 in tumors and the brain. acs.orgnih.govnih.gov These studies allow for the confirmation of target engagement and can help in the development of Hsp90-targeted therapies. acs.org However, no such investigations have been reported for this compound.

Structure Activity Relationship Sar and Medicinal Chemistry of Hsp90 in S89 and Its Analogues

Identification of Key Pharmacophoric Features

The fundamental structure of Hsp90-IN-S89 is (S)-2-Amino-7-(4-fluoro-2-pyridin-3-yl-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime. hodoodo.com The essential pharmacophoric features, crucial for its inhibitory activity, are derived from its core structure and the nature of its substituents.

Pharmacophore models are abstract representations of the key molecular interaction points required for a molecule to bind to a specific target. nih.govmdpi.com For Hsp90 inhibitors, these models often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. nih.gov In the case of this compound, the key pharmacophoric elements can be inferred from its structural components:

Hydrogen Bond Donors/Acceptors: The 2-amino group on the quinazolinone ring and the oxime functional group are critical hydrogen bond donors and acceptors. These groups can form crucial interactions with amino acid residues in the Hsp90 active site.

Aromatic/Hydrophobic Moieties: The fluorophenyl and pyridinyl rings provide significant hydrophobic and aromatic interactions. These interactions are vital for occupying the hydrophobic pockets within the Hsp90 ATP-binding site. mdpi.com The 4-methyl group on the quinazolinone ring also contributes to these hydrophobic interactions.

Cationic Center: While not a formal positive charge, the pyridinyl nitrogen can act as a hydrogen bond acceptor or participate in cation-pi interactions, which are important for binding in some Hsp90 inhibitors. mdpi.com

Influence of Functional Groups on Hsp90 Binding Affinity and Biological Activity

Structural Modifications and their Impact on Inhibition Potency

The development of Hsp90 inhibitors often involves extensive SAR studies where different parts of a lead molecule are systematically modified to enhance potency and other pharmacological properties. mdpi.comnih.gov For analogs of this compound, modifications would likely focus on several key areas:

The 2-Amino Group: Altering the basicity and hydrogen bonding capacity of this group can modulate binding affinity.

The Phenyl-Pyridinyl Moiety: Substitution patterns on both the phenyl and pyridinyl rings can significantly impact potency. For instance, the position and nature of the fluorine atom on the phenyl ring are likely optimized for specific interactions within the binding pocket. The orientation of the pyridinyl ring relative to the phenyl ring is also critical.

The Oxime Group: The geometry (E/Z isomerism) and electronic nature of the oxime can influence hydrogen bonding interactions.

The table below illustrates hypothetical structural modifications and their potential impact on inhibitory activity, based on general principles of Hsp90 inhibitor design.

Modification Rationale Predicted Impact on Activity
Replacement of 2-amino with dimethylaminoReduces hydrogen bond donating capacity, increases lipophilicityLikely decrease in potency
Removal of the fluorine atomAlters electronic properties and potential halogen bondingPotentially reduced affinity
Isomeric change of the pyridinyl group (e.g., to pyridin-2-yl or pyridin-4-yl)Changes the vector of hydrogen bond acceptance and steric profileSignificant change in potency, could increase or decrease
Replacement of the oxime with a ketoneRemoves a key hydrogen bonding groupSignificant decrease in potency

Stereochemical Requirements for this compound Activity

This compound is a potent enantiomer, specifically the (S)-enantiomer. hodoodo.com This indicates a strict stereochemical requirement for its biological activity. The chiral center at the 7-position of the dihydro-quinazolinone ring dictates the three-dimensional arrangement of the bulky phenyl-pyridinyl substituent. This specific orientation is crucial for fitting optimally into the chiral environment of the Hsp90 ATP-binding pocket. The (R)-enantiomer would likely exhibit significantly lower or no activity due to steric clashes or the inability to form key interactions within the active site.

Computational Chemistry Approaches in this compound Design

Computational methods, such as molecular docking and molecular dynamics, are invaluable tools in understanding and designing Hsp90 inhibitors. nih.govpolito.it These approaches provide insights into the binding mode and interactions of inhibitors like this compound at an atomic level.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, docking studies would be performed using the crystal structure of the Hsp90 N-terminal domain.

Docking simulations of this compound into the ATP-binding site of Hsp90 would likely reveal the following key interactions:

Hydrogen Bonds: The 2-amino group of the quinazolinone ring is predicted to form hydrogen bonds with the side chain of a key aspartate residue (e.g., Asp93 in human Hsp90α), a highly conserved interaction for many Hsp90 inhibitors. The oxime group could form additional hydrogen bonds with nearby residues or a conserved water molecule.

Hydrophobic Interactions: The 4-fluoro-2-pyridin-3-yl-phenyl moiety would occupy a deep hydrophobic pocket, making extensive van der Waals contacts with hydrophobic and aromatic residues such as Leucine, Valine, Phenylalanine, and Tryptophan. The fluorine atom might engage in specific favorable interactions (e.g., with a backbone carbonyl).

Pi-Stacking: The pyridinyl ring could engage in pi-stacking interactions with a phenylalanine residue in the active site.

The table below summarizes the likely interactions between this compound and key residues in the Hsp90 active site, as predicted by molecular modeling.

Functional Group of this compound Interacting Residue in Hsp90 (Example) Type of Interaction
2-Amino groupAsp93Hydrogen Bond
Oxime groupThr184, Asn51Hydrogen Bond
4-Fluorophenyl ringLeu107, Phe138, Val150Hydrophobic Interaction
Pyridinyl ringPhe138Pi-Stacking
Methyl groupVal186Hydrophobic Interaction
Identification of Key Amino Acid Interactions and Conserved Water Molecules

The binding of inhibitors to the N-terminal domain of Hsp90 is a complex interplay of interactions with specific amino acid residues and conserved water molecules within the ATP-binding pocket. nih.gov This pocket is predominantly lined with hydrophobic residues. nih.gov

Key amino acid residues that have been identified as crucial for inhibitor binding include Leu34, Asn37, Asp79, Asn92, Lys98, Gly121, and Phe124. wikipedia.org For instance, the adenine (B156593) base of ATP makes a direct hydrogen bond with the side chain of Asp79. nih.gov Molecular dynamics simulations have highlighted residues L34, N37, D40, A41, D79, I82, G83, M84, F124, and T171 as "hot spots" for inhibitor binding. mdpi.com Quantum chemical calculations have also verified the essential role of conserved residues like Asn51, Leu103, Phe138, and Tyr139 in forming effective hydrogen bonds with inhibitors. figshare.comtandfonline.com

Conserved water molecules are also critical in mediating polar interactions between the inhibitor and the protein. nih.gov Studies have shown that several conserved water molecules are present in the active site and participate in these interactions. nih.gov In fact, four highly conserved water molecules are consistently observed in crystal structures of Hsp90. psu.eduacs.org The displacement or incorporation of these water molecules is a key consideration in the design of potent inhibitors. acs.org For example, some inhibitors achieve their binding affinity through a network of interactions involving these conserved water molecules. astx.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their chemical structures. benthamdirect.comresearchgate.netbenthamscience.com For Hsp90 inhibitors, 3-D QSAR models have been developed to identify the key chemical features required for potent inhibition. acs.org These models can be used in virtual screening protocols to identify novel inhibitor scaffolds. acs.orgacs.org

QSAR studies have revealed that the inhibitory activity of Hsp90 inhibitors is correlated with various structural features, such as the types of nitrogen atoms present and the spatial arrangement of hydrophobic and aromatic groups. researchgate.net These models are often developed using multiple linear regression (MLR) and non-linear approaches. benthamdirect.comresearchgate.netbenthamscience.com The statistical robustness and predictive power of these models are validated using external test sets to ensure their accuracy. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of Hsp90 and its interaction with inhibitors. mdpi.com These simulations can reveal conformational changes in the protein upon inhibitor binding, the stability of the protein-inhibitor complex, and the key interactions that govern binding affinity. mdpi.comfrontiersin.org

MD simulations have shown that inhibitor binding can stabilize the structure of Hsp90 and reduce its flexibility. mdpi.com The binding of inhibitors can also influence the correlated movements within the protein. mdpi.com Furthermore, MD simulations are used to calculate binding free energies, often employing methods like the molecular mechanics generalized Born surface area (MM-GBSA), to understand the energetic contributions of different interactions, such as van der Waals forces and hydrogen bonds. mdpi.com These simulations have been instrumental in confirming the stability of newly identified inhibitors within the Hsp90 active site over time. nih.gov

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy for discovering novel Hsp90 inhibitors. iucr.orgmdpi.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein. iucr.orgacs.org These initial "hits" are typically weak binders but serve as excellent starting points for optimization into more potent lead compounds through structure-guided design. iucr.orgacs.org

Crystallographic fragment screening has been particularly successful in identifying new starting points for Hsp90 inhibitors, providing direct structural insights into how the fragments bind. iucr.org This technique has identified numerous fragments that bind to various regions within the N-terminal ATP-binding pocket. iucr.org Once a fragment hit is identified, it can be optimized by growing the fragment to occupy adjacent pockets or by linking it with other fragments that bind nearby. This iterative process, guided by structural information from techniques like X-ray crystallography and NMR, has led to the development of highly potent and ligand-efficient inhibitors. astx.comacs.org FBDD has also been applied to natural products, where a known inhibitor is deconstructed into fragments that are then used to build new molecules with improved properties. uq.edu.au

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of known Hsp90 inhibitors are central to medicinal chemistry efforts aimed at improving their therapeutic potential. These efforts focus on optimizing the inhibitor's scaffold and overcoming the limitations associated with existing Hsp90 inhibitors.

Scaffold Optimization for Enhanced Potency and Selectivity

Scaffold optimization is a key strategy in the development of Hsp90 inhibitors. This involves modifying the core chemical structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For purine-based inhibitors, medicinal chemistry efforts have focused on exploring the structure-activity relationship of different substitutions on the purine (B94841) ring. nih.govbenthamdirect.com For example, modifications at the C8 and N9 positions, as well as the linker between the purine scaffold and an aromatic ring, have been investigated to improve binding affinity. nih.gov

Similarly, for other inhibitor classes, such as those based on a resorcinol (B1680541) scaffold, systematic modifications of different parts of the molecule have led to significant improvements in potency. mdpi.com The identification of new scaffolds is also a crucial aspect of this process. For instance, a biphenyl (B1667301) moiety has been explored as a replacement for the coumarin (B35378) ring system in C-terminal inhibitors derived from novobiocin. acs.orgebi.ac.uk The goal of scaffold optimization is to develop compounds with improved "drug-like" properties, such as better solubility and metabolic stability, while maintaining or increasing their inhibitory activity. york.ac.uk

Strategies for Overcoming Hsp90 Inhibitor Limitations

Despite the promise of Hsp90 inhibitors, their clinical development has faced several challenges. One significant limitation is the induction of the heat shock response (HSR), a cellular stress response that leads to the upregulation of other heat shock proteins like Hsp70 and Hsp27. nih.gov This can counteract the effects of the Hsp90 inhibitor and lead to drug resistance. nih.govhematologyandoncology.net Strategies to overcome this include the co-inhibition of HSF1, the transcription factor that mediates the HSR, or its downstream targets. nih.govhematologyandoncology.net Another approach is to develop inhibitors that target the C-terminal domain of Hsp90, which has been shown not to induce the HSR. mdpi.comku.edu

Another limitation is the potential for off-target effects and toxicity. nih.gov The development of second-generation, synthetic inhibitors with improved selectivity and tolerability has helped to address this issue. nih.gov Furthermore, combination therapies are being explored to enhance the efficacy of Hsp90 inhibitors and overcome resistance. nih.govaacrjournals.org For example, combining Hsp90 inhibitors with other targeted therapies, such as BRAF or MEK inhibitors, has shown promise in preclinical models. aacrjournals.org The development of isoform-selective inhibitors is also an important strategy to potentially reduce toxicities associated with pan-Hsp90 inhibition. mdpi.com

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no public information, research article, or data available regarding the development of the specific chemical compound this compound as a Positron Emission Tomography (PET) imaging agent.

While the compound, identified as (S)-2-Amino-7-(4-fluoro-2-pyridin-3-yl-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime, is a known and potent inhibitor of Heat shock protein 90 (Hsp90), research detailing its radiolabeling, preclinical, or clinical evaluation for PET imaging purposes has not been published in the accessible scientific domain.

Searches for this compound under its various synonyms and its CAS number (1313379-34-8) did not yield any results related to its use as a PET tracer. The existing literature primarily focuses on its synthesis, chiral resolution, and its pharmacological characterization as an Hsp90 inhibitor with antitumor properties.

Therefore, an article focusing solely on the "Development of this compound as a PET Imaging Agent" cannot be generated at this time due to the absence of the necessary research findings and data.

Mechanisms of Resistance to Hsp90 in S89

Intrinsic Resistance Mechanisms

Intrinsic resistance to Hsp90 inhibitors is a complex phenomenon that can be influenced by a variety of cellular factors. The inherent biology of a tumor cell can dictate its initial response to Hsp90 inhibition. For instance, the specific dependencies of a cancer cell on particular Hsp90 client proteins can influence its susceptibility. nih.gov Cells that are not critically dependent on highly sensitive Hsp90 clients for their survival and proliferation may exhibit intrinsic resistance.

Furthermore, the cellular environment and the presence of specific co-chaperones can modulate the response to Hsp90 inhibitors. nih.gov The baseline expression levels of Hsp90 and its various isoforms can also contribute to intrinsic resistance, with higher levels potentially requiring higher concentrations of the inhibitor to achieve a therapeutic effect. oncotarget.com

Future Directions and Research Gaps for Hsp90 in S89

Exploration of Hsp90-IN-S89 in Broader Disease Indications (Beyond Initial Focus)

Initial investigations into Hsp90 inhibitors have predominantly concentrated on their application in oncology. However, the fundamental role of Hsp90 in maintaining protein homeostasis suggests that inhibitors like this compound could have therapeutic relevance across a wider spectrum of diseases. Future research should systematically explore the efficacy of this compound in indications beyond cancer.

Table 1: Potential Broader Disease Indications for this compound

Disease CategoryRationale for Investigation
Neurodegenerative Diseases Hsp90 is implicated in the folding and stability of proteins prone to aggregation in conditions such as Alzheimer's and Parkinson's disease.
Infectious Diseases Many viral and parasitic life cycles are dependent on host Hsp90 for the proper folding of their proteins.
Cardiovascular Diseases Hsp90 plays a role in cardiac remodeling and the cellular stress responses associated with heart disease.
Inflammatory and Autoimmune Diseases The function of key signaling proteins in inflammatory pathways is often dependent on Hsp90.

Systematic preclinical studies are necessary to evaluate the therapeutic potential of this compound in these and other non-oncological conditions. Such research would not only broaden the potential clinical applications of this compound but also deepen our understanding of the multifaceted roles of Hsp90 in diverse pathologies.

Deeper Understanding of this compound's Impact on Cellular Stress Responses

The cellular response to Hsp90 inhibition is intricate, often involving the activation of compensatory stress pathways. A more profound comprehension of how this compound specifically modulates these responses is a critical research gap. Key areas for future investigation include:

Heat Shock Response (HSR): While it is known that Hsp90 inhibition can induce the HSR, the specific signature of this response to this compound, including the magnitude and duration of heat shock protein (Hsp) induction, remains to be characterized.

Unfolded Protein Response (UPR): The UPR is a crucial pathway for managing endoplasmic reticulum (ER) stress. Given Hsp90's role in stabilizing key UPR sensors, a detailed analysis of how this compound affects the three branches of the UPR is warranted.

Oxidative Stress: The interplay between Hsp90 and oxidative stress is complex. Research is needed to determine if this compound influences cellular redox balance and how this might contribute to its therapeutic effects or potential toxicities.

Elucidating the precise impact of this compound on these interconnected stress response pathways will be vital for predicting its efficacy and understanding potential mechanisms of resistance.

Advanced Structural Biology Studies of this compound Complexes

A detailed understanding of the molecular interactions between this compound and its target is fundamental for rational drug design and the development of next-generation inhibitors. While the general architecture of Hsp90 is well-characterized, high-resolution structural information specific to this compound is lacking. Future research should prioritize:

Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining crystal or high-resolution cryo-EM structures of Hsp90 in complex with this compound would provide invaluable insights into its precise binding mode and the conformational changes it induces in the chaperone.

Computational Modeling and Simulation: Molecular dynamics simulations can complement experimental structural data by providing a dynamic view of the this compound interaction, helping to predict the impact of the inhibitor on the chaperone's conformational cycle.

These advanced structural studies will not only illuminate the mechanism of action of this compound but also guide the design of more potent and selective Hsp90 inhibitors.

Development of Predictive Biomarkers for this compound Sensitivity and Resistance

A significant challenge in the clinical development of Hsp90 inhibitors has been the identification of patient populations most likely to benefit from these agents. The development of predictive biomarkers for this compound is a critical unmet need. Future research efforts should be directed towards:

Genomic and Proteomic Profiling: Comprehensive analysis of cancer cell lines and patient tumors can identify genetic or proteomic signatures that correlate with sensitivity or resistance to this compound. For the broader class of Hsp90 inhibitors, HER2 positivity has been suggested as a potential biomarker for sensitivity.

Functional Biomarkers: Investigating the downstream effects of this compound on specific client proteins or signaling pathways could lead to the identification of pharmacodynamic biomarkers to monitor treatment response.

Mechanisms of Resistance: Understanding how cells develop resistance to this compound is crucial for developing strategies to overcome it. This may involve studying the induction of the heat shock response or alterations in drug efflux pumps.

The identification of robust predictive biomarkers will be essential for the successful clinical translation of this compound, enabling a more personalized and effective therapeutic approach.

Novel Methodologies for this compound Delivery and Targeting

Optimizing the delivery of this compound to its intended site of action while minimizing off-target effects is a key area for future research and development. Innovative drug delivery strategies could significantly enhance the therapeutic index of this compound. Promising avenues for investigation include:

Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs): Linking this compound to an antibody that specifically targets a tumor-associated antigen could enable highly targeted delivery to cancer cells, thereby reducing systemic toxicity.

Targeted Prodrugs: Designing prodrugs of this compound that are activated specifically in the target tissue or tumor microenvironment could also enhance its therapeutic window.

The development of these and other novel delivery methodologies holds the potential to overcome some of the challenges associated with systemic Hsp90 inhibition and to maximize the therapeutic benefit of this compound.

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate Hsp90-IN-S89's biochemical efficacy and specificity?

  • Methodological Answer : Experiments should include dose-response studies, negative/positive controls, and orthogonal validation methods (e.g., thermal shift assays, co-immunoprecipitation) to confirm target engagement. For reproducibility, follow NIH guidelines on experimental reporting, including buffer conditions, concentrations, and staining protocols for sample preparation . Ensure all novel compounds are characterized with purity data (e.g., NMR, HPLC) and cross-referenced against known Hsp90 inhibitors .

Q. What frameworks are recommended for formulating hypotheses about this compound's mechanism of action?

  • Methodological Answer : Use the PICO framework (Problem: Hsp90 dysfunction; Intervention: this compound; Comparison: Existing inhibitors like 17-AAG; Outcome: Binding affinity, cytotoxicity) to structure hypotheses. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as comparing isoform-specific inhibition or off-target effects .

Q. How can researchers systematically analyze conflicting data on this compound's potency across cell lines?

  • Methodological Answer : Perform meta-analysis of dose-response curves, stratifying data by cell type (e.g., cancer vs. normal), assay conditions (e.g., ATP concentration), and post-treatment timepoints. Use statistical tools like ANOVA to identify confounding variables. Cross-validate results with orthogonal assays (e.g., Western blot for client protein degradation) .

Q. What are best practices for ensuring data integrity in this compound studies?

  • Methodological Answer : Organize raw data (e.g., kinetic readouts, microscopy images) in version-controlled repositories. Use plagiarism-detection software during manuscript preparation to avoid unintentional duplication. Disclose all experimental conditions, including outliers excluded from analysis, to prevent selective reporting .

Advanced Research Questions

Q. How can researchers optimize this compound's pharmacokinetic profile while minimizing off-target effects?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies with iterative cycles of molecular docking (e.g., using Hsp90α’s ATP-binding domain) and in vitro ADMET assays. Integrate metabolomic profiling to identify off-target interactions and prioritize derivatives with improved blood-brain barrier penetration or tissue specificity .

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Reconcile discrepancies by assessing bioavailability (e.g., plasma stability assays), tissue distribution (e.g., LC-MS/MS quantification), and microenvironmental factors (e.g., hypoxia in tumor models). Use patient-derived xenografts (PDX) to mimic human pathophysiology more accurately .

Q. How should multi-omics data (proteomic, transcriptomic) be integrated to elucidate this compound's downstream effects?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to proteomic datasets, overlaying transcriptomic changes to identify master regulators. Validate findings with CRISPR-Cas9 knockouts of candidate genes. Use network pharmacology tools like Cytoscape to map this compound’s interactome .

Q. What ethical and technical considerations apply to preclinical studies of this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal reporting: specify strain, sex, age, and randomization methods. Include power analyses to justify sample sizes and mitigate bias. For longitudinal studies, use non-invasive imaging (e.g., bioluminescence) to reduce animal sacrifice .

Methodological Guidance for Reporting

  • Data Presentation : Use tables to summarize IC₅₀ values across cell lines, ensuring consistency in units (e.g., nM vs. µM). In figures, highlight statistically significant differences with asterisks and error bars (SEM/SD) .
  • Literature Review : Prioritize primary sources from PubMed and Scopus, excluding non-peer-reviewed platforms. Use citation managers (e.g., EndNote) to track references and avoid redundant citations .
  • Reproducibility : Archive synthetic protocols for this compound in Supplementary Information, including reaction temperatures, purification steps, and spectral data. Provide raw data files (e.g., .csv, .tif) in public repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hsp90-IN-S89
Reactant of Route 2
Reactant of Route 2
Hsp90-IN-S89

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.